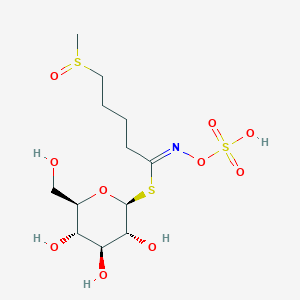
Glucoraphanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoraphanin is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other members of the Brassica family . It is a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . When consumed, this compound is converted into sulforaphane by the enzyme myrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin can be synthesized from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in this compound is chiral and has an R absolute configuration, which is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from broccoli seeds and sprouts, which are rich sources of this compound . The extraction process often includes steps such as grinding the plant material, followed by solvent extraction using methanol or ethanol . The extract is then purified using techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its conversion to sulforaphane by the enzyme myrosinase .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme is used to hydrolyze this compound into sulforaphane.
Oxidation: Flavin monooxygenase catalyzes the oxidation of the sulfinyl group.
Major Products:
Scientific Research Applications
Glucoraphanin has been extensively studied for its potential health benefits and applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of sulforaphane, which is studied for its chemical properties and reactions .
Biology:
Medicine:
- Studied for its potential anti-cancer properties. Sulforaphane, derived from this compound, has been shown to induce phase II detoxification enzymes, which help in the elimination of carcinogens .
- Research indicates that this compound may help in reducing obesity and insulin resistance by promoting adipose tissue browning and reducing metabolic endotoxemia .
Industry:
Mechanism of Action
Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane then activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which leads to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of harmful compounds and protection against oxidative stress . Additionally, sulforaphane has been shown to inhibit the activity of histone deacetylase, which may contribute to its anti-cancer properties .
Comparison with Similar Compounds
Glucoraphanin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:
Glucobrassicin: Found in broccoli and Brussels sprouts, it is converted to indole-3-carbinol, which has been studied for its potential anti-cancer effects.
Glucoiberin: Found in broccoli and kale, it is converted to iberin, which has antioxidant properties.
Uniqueness of this compound: this compound is unique due to its high abundance in broccoli and its conversion to sulforaphane, which has been extensively studied for its health benefits . The stability of this compound and its ability to be converted into a potent bioactive compound make it particularly valuable in both research and industry .
Properties
Molecular Formula |
C12H23NO10S3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
InChI Key |
GMMLNKINDDUDCF-BYNGITTOSA-N |
SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















